molecular formula C11H16O2 B14427348 Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84161-76-2

Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B14427348
CAS No.: 84161-76-2
M. Wt: 180.24 g/mol
InChI Key: GNGHYFMQCBTLSA-UHFFFAOYSA-N
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Description

Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H14O2. It is a bicyclic ester that is often used in various chemical reactions and applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a cycloaddition process between a conjugated diene and a substituted alkene (dienophile). For instance, a common synthetic route involves the reaction between 2-methylfuran and methyl-3-bromo-propiolate . The reaction conditions often require a catalyst and specific temperature control to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent for converting esters to alcohols.

    Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Alcohols: Produced via reduction of the ester group.

    Substituted Derivatives: Result from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides, which can further react with other molecules. The unique bicyclic structure of the compound allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and physical properties compared to its similar compounds.

Properties

IUPAC Name

ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-13-10(12)11(2)7-8-4-5-9(11)6-8/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGHYFMQCBTLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2CC1C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620136
Record name Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84161-76-2
Record name Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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